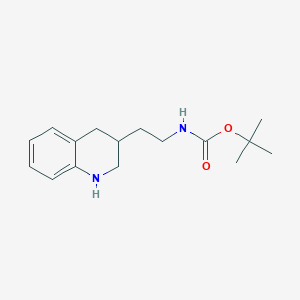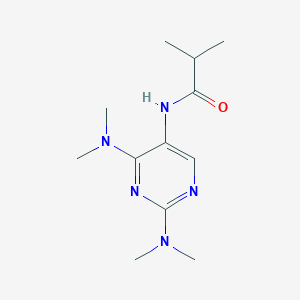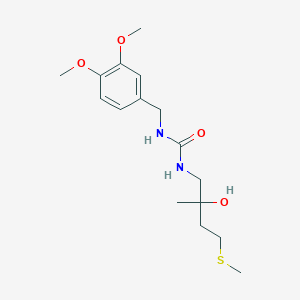![molecular formula C18H20N4O3S B2937299 2-(benzo[d]oxazol-2-ylthio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 1705926-71-1](/img/structure/B2937299.png)
2-(benzo[d]oxazol-2-ylthio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The benzoxazole and pyrazole rings are aromatic and planar, while the tetrahydro-2H-pyran ring is a six-membered ring with one oxygen atom. The presence of these different functional groups will influence the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzoxazole and pyrazole rings might confer aromatic stability, while the acetamide group could form hydrogen bonds, influencing its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research on structurally related compounds, such as those involving benzo[d]oxazol and pyrazole moieties, highlights advanced synthetic routes and structural analyses. For instance, compounds have been synthesized with significant intermolecular interactions analyzed via Hirshfeld surface analysis, demonstrating their potential in molecular docking and dynamic simulation studies for protein binding (Sebhaoui et al., 2020). Such methodologies could be applicable in the research and development of new compounds with specific biological targets.
Antimicrobial and Antitumor Activity
Compounds incorporating benzo[d]oxazol and pyrazolyl groups have been explored for their antimicrobial and antitumor activities. For example, novel 3-benzyl-4(3H)quinazolinone analogues displayed broad-spectrum antitumor activity and molecular docking studies have suggested mechanisms through ATP binding site inhibition (Al-Suwaidan et al., 2016). Additionally, derivatives of benzo[d]oxazol and pyrazole have shown significant antimicrobial activities against various strains (Turan-Zitouni et al., 2007). These findings underscore the potential of such compounds in developing new therapeutic agents.
Insecticidal Assessment
Research into heterocyclic compounds incorporating thiadiazole moieties against agricultural pests, like the cotton leafworm, has shown promising results (Fadda et al., 2017). This suggests that similar compounds could be explored for their insecticidal properties, contributing to agricultural pest management solutions.
Coordination Complexes and Antioxidant Activity
Studies on pyrazole-acetamide derivatives have led to the synthesis of novel Co(II) and Cu(II) coordination complexes, revealing their significant antioxidant activities (Chkirate et al., 2019). This area of research may offer pathways for the development of compounds with potential applications in oxidative stress mitigation and related diseases.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c23-17(12-26-18-21-15-3-1-2-4-16(15)25-18)20-14-9-19-22(11-14)10-13-5-7-24-8-6-13/h1-4,9,11,13H,5-8,10,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFBSYCBHJAATM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)CSC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d]oxazol-2-ylthio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2937218.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2937219.png)
![ethyl 1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxylate](/img/structure/B2937221.png)



![1-[3-(3-Bromophenyl)-3-hydroxyazetidin-1-yl]-2-chloroethanone](/img/structure/B2937228.png)
![(Z)-ethyl 2-(4,6-difluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2937230.png)
![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2937231.png)


![ethyl 4-[(3-methoxypropyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2937235.png)
![8-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B2937237.png)
![2-Chloro-N-[[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methyl]propanamide](/img/structure/B2937239.png)